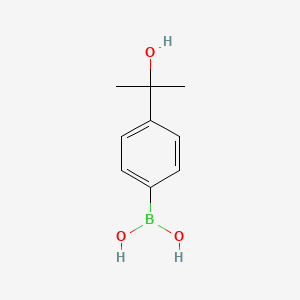
AMYLOID BETA-PROTEIN (1-38)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid beta-protein (1-38) is a peptide derived from the amyloid precursor protein through proteolytic processing by beta- and gamma-secretases. This peptide is one of the several amyloid beta variants implicated in the pathogenesis of Alzheimer’s disease. Amyloid beta-protein (1-38) is known for its role in forming amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .
Wirkmechanismus
Target of Action
The primary targets of AMYLOID BETA-PROTEIN (1-38) are neuronal receptors in the brain . These receptors include subtypes of acetylcholine and glutamatergic receptors, as well as insulin, amylin, and receptors for advanced glycation end products . The protein plays a significant role in Alzheimer’s disease (AD) pathogenesis, with its neurotoxic soluble oligomers accumulating in the brains of patients .
Mode of Action
AMYLOID BETA-PROTEIN (1-38) interacts with its targets, leading to various changes. It is believed that certain misfolded oligomers of the protein can induce other AMYLOID BETA-PROTEIN (1-38) molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection . This interaction is toxic to nerve cells . At physiological levels, the protein enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus .
Biochemical Pathways
AMYLOID BETA-PROTEIN (1-38) is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases . The protein can aggregate to form flexible soluble oligomers, which may exist in several forms . The protein’s overproduction or perturbation clearance can trigger the progression of Alzheimer’s Disease (AD) via accumulation and aggregation .
Pharmacokinetics
The pharmacokinetics of AMYLOID BETA-PROTEIN (1-38) involves its production, distribution, and clearance. The protein is produced by the sequential activity of β- and γ-secretase on the amyloid precursor protein (APP) . The clearance of the protein is mediated by proteolytic enzymes and the lysosome degradation system . The protein’s bioavailability in the brain is influenced by its ability to cross the blood-brain barrier .
Result of Action
The action of AMYLOID BETA-PROTEIN (1-38) results in various molecular and cellular effects. The protein’s accumulation is considered the distinct morphological hallmark of early onset of AD . It is also proposed to be an activator to induce the sequential lesion events induced by the aggregation of P-Tau . At high levels, the protein can cause cognitive impairment and Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of AMYLOID BETA-PROTEIN (1-38) are influenced by various environmental factors. For instance, the protein’s action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . Prolonged exposure is associated with tolerance leading to reduced effects of the protein . The protein’s action can also be influenced by factors such as aging .
Biochemische Analyse
Biochemical Properties
Amyloid Beta-Protein (1-38) interacts with various enzymes, proteins, and other biomolecules. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases . The peptide behaves as a typical transmembrane helix in a lipidic environment, forming fibrillar aggregates, which suggests a direct mechanism of neurotoxicity .
Cellular Effects
Amyloid Beta-Protein (1-38) has significant effects on various types of cells and cellular processes. Studies show that it affects memory by regulating synaptic vesicle dynamics and synaptic plasticity with physiological levels increasing recycling and supraphysiological levels decreasing recycling . Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .
Molecular Mechanism
The molecular mechanism of Amyloid Beta-Protein (1-38) involves its interactions with biomolecules and changes in gene expression. A recent study discovered that the extension domain of secreted amyloid-β precursor protein (sAPP) can bind to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulate its synaptic transmission .
Temporal Effects in Laboratory Settings
Over time, the effects of Amyloid Beta-Protein (1-38) change in laboratory settings. Lower plasma Aβ levels were associated with risk of dementia and incident AD. Moreover, lower plasma Aβ 1–42 levels were related to smaller hippocampal volume .
Dosage Effects in Animal Models
The effects of Amyloid Beta-Protein (1-38) vary with different dosages in animal models. Aβ expression in young adult animals caused a robust, proteome-wide increase in the total amount of insoluble protein, impacting a wide array of essential functions .
Metabolic Pathways
Amyloid Beta-Protein (1-38) is involved in several metabolic pathways. It is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .
Transport and Distribution
Amyloid Beta-Protein (1-38) is transported and distributed within cells and tissues. It remains underexplored how Amyloid Beta-Protein (1-38) is transported and distributed within cells and tissues .
Subcellular Localization
Under normal conditions, Aβ was found in the small cytoplasmic granules in both neurites and perikarya .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amyloid beta-protein (1-38) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of amyloid beta-protein (1-38) involves large-scale SPPS, followed by purification using HPLC. The process is automated to ensure high yield and purity. The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use .
Analyse Chemischer Reaktionen
Types of Reactions
Amyloid beta-protein (1-38) undergoes several types of chemical reactions, including:
Aggregation: The peptide can self-assemble into fibrillar aggregates through autocatalytic secondary nucleation reactions
Proteolytic Cleavage: Enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and gamma-secretase cleave the peptide into shorter fragments.
Common Reagents and Conditions
Aggregation: This process typically occurs under physiological conditions, such as in the presence of metal ions and at neutral pH
Proteolytic Cleavage: Proteases like BACE1 and gamma-secretase are used under specific buffer conditions to achieve cleavage.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Amyloid beta-protein (1-38) has several scientific research applications:
Chemistry: Used in studies of peptide aggregation and fibril formation.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: A key target in Alzheimer’s disease research, used to develop diagnostic tools and therapeutic agents .
Industry: Employed in the development of assays and screening methods for drug discovery.
Vergleich Mit ähnlichen Verbindungen
Amyloid beta-protein (1-38) is one of several amyloid beta variants, including amyloid beta-protein (1-40) and amyloid beta-protein (1-42). These variants differ in their aggregation properties and neurotoxicity:
Amyloid beta-protein (1-40): More abundant but less prone to aggregation compared to amyloid beta-protein (1-42)
Amyloid beta-protein (1-42): Highly prone to aggregation and more neurotoxic
Amyloid beta-protein (1-37): and Amyloid beta-protein (1-39) : Less studied but also involved in aggregation processes
Amyloid beta-protein (1-38) is unique in its specific aggregation kinetics and interactions with other amyloid beta variants, making it a valuable target for research and therapeutic development .
Eigenschaften
CAS-Nummer |
131438-74-9 |
|---|---|
Molekularformel |
C184H277N51O56S |
Molekulargewicht |
4131.601 |
InChI |
InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1 |
InChI-Schlüssel |
NFHQEWIPLRTETB-CGARZLESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Q1: What is the significance of the pretreatment method described in the research paper for the study of Amyloid Beta-Protein (1-38)?
A1: The research paper highlights a significant challenge in analyzing Amyloid Beta-Protein (1-38) in biological samples like plasma: its interaction with abundant plasma polypeptides, particularly albumin. These interactions can interfere with accurate quantification. [] The researchers discovered that acetic acid, in the presence of an organic solvent, can effectively dissolve these interfering plasma polypeptides. [] This discovery led to the development of a simple yet powerful pretreatment method using ultrafiltration. By applying this method, researchers achieved significantly higher recovery rates for Amyloid Beta-Protein (1-38), along with other fragments (1-40, 1-42, and 1-43), from mouse plasma samples. [] This improved recovery enables more accurate and sensitive quantification of these peptides, crucial for studying their roles in conditions like Alzheimer's disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)
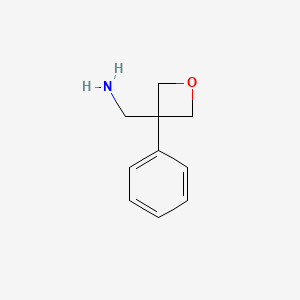
![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)
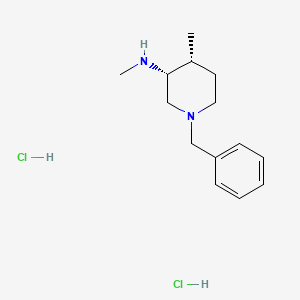
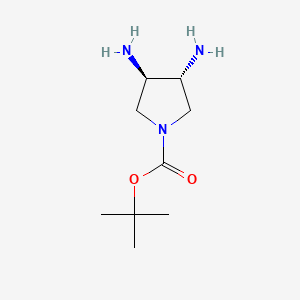
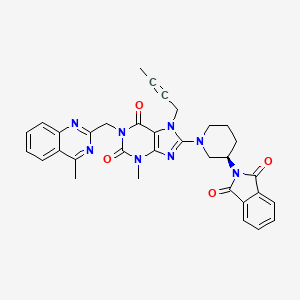

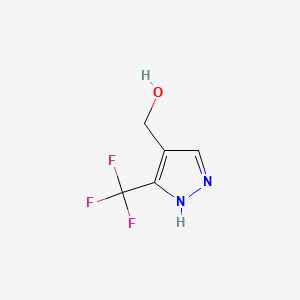

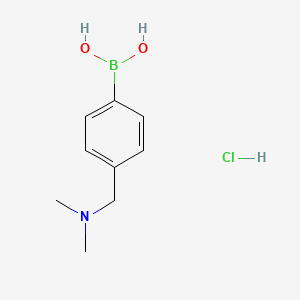
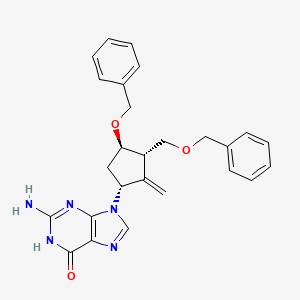
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
